molecular formula C6H9N3O B154733 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone CAS No. 134926-94-6

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

Cat. No. B154733
M. Wt: 139.16 g/mol
InChI Key: ZZXMSNXYVWPTBO-UHFFFAOYSA-N
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Description

“1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is known to play a vital role in pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Chemical Reactions Analysis

The chemical reactions involving 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involve reactions with benzaldehydes to give the corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .

Scientific Research Applications

Synthesis and Characterization

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is involved in various synthetic pathways yielding compounds with potential biological activities. For instance, it has been used in the synthesis of substituted 1,2,3-triazoles with antimicrobial activity through 1,3-dipolar cycloaddition reactions. These synthesized compounds were characterized using techniques like IR, NMR, and mass spectrometry, highlighting their potential in antimicrobial applications (Holla et al., 2005).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested 1,2,3-triazole derivatives, including those derived from 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, for antimicrobial and antifungal activities. New antifungal 1,2,4-triazoles showing significant activities against yeasts and filamentous fungi in vitro have been reported, indicating the role of such compounds in developing antifungal agents (Eto et al., 2000).

Corrosion Inhibition

The application of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone extends into corrosion inhibition. A study on the synthesis and comparative study of novel triazole derived as a corrosion inhibitor for mild steel in hydrochloric acid medium has shown promising results. The synthesized compounds, characterized by NMR and FTIR, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Jawad et al., 2020).

Drug Discovery and Pharmaceutical Research

In the realm of pharmaceutical research, 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone derivatives have been explored for their potential in drug discovery. For example, compounds synthesized from this key intermediate have been evaluated for cytotoxicity and potential anticancer activities, demonstrating the broad spectrum of applications in designing novel therapeutic agents (Rashdan et al., 2021).

Future Directions

The future directions for research on 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors against other enzymes. Additionally, further investigation on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) could provide valuable information for their potential use as therapeutic agents .

properties

IUPAC Name

1-(1-ethyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMSNXYVWPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

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